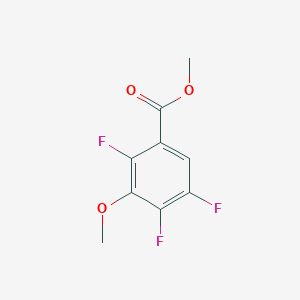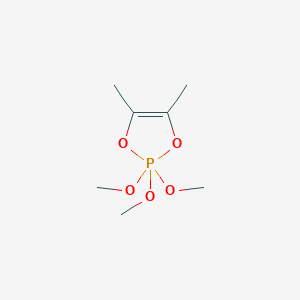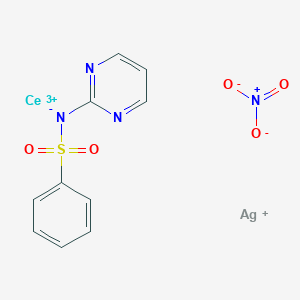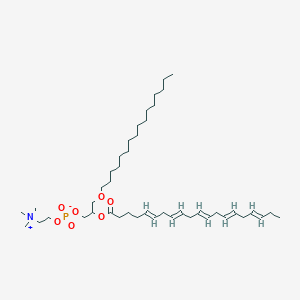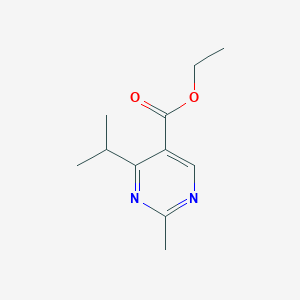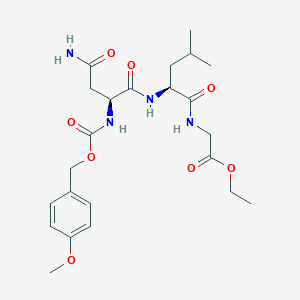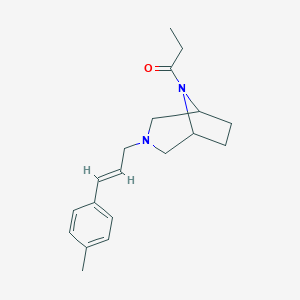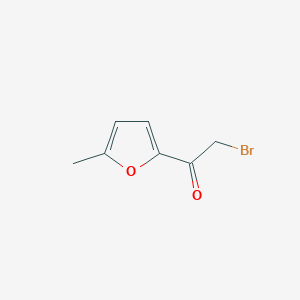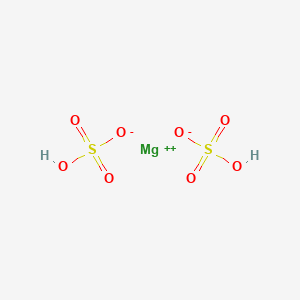![molecular formula C21H33ClN6O2S B159069 4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide CAS No. 136622-03-2](/img/structure/B159069.png)
4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is often referred to as a "small molecule" due to its relatively low molecular weight and simple chemical structure. In
Mecanismo De Acción
The mechanism of action of 4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and cellular processes. For example, this compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide can vary depending on the specific biological system being studied. However, some of the most commonly observed effects of this compound include the inhibition of inflammation, the induction of apoptosis (programmed cell death), and the inhibition of cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide in lab experiments is its relatively simple chemical structure, which makes it easy to synthesize and modify for specific research purposes. However, one of the main limitations of this compound is its potential toxicity and side effects, which can vary depending on the specific experimental conditions and dosage used.
Direcciones Futuras
There are many potential future directions for research on 4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide. Some possible areas of focus include further elucidation of the compound's mechanism of action, exploration of its potential therapeutic applications in various disease states, and the development of new synthetic methods and modifications for improved efficacy and safety. Additionally, research on the use of this compound in combination with other drugs or therapies may also be of interest.
Métodos De Síntesis
The synthesis of 4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide is a complex process that involves multiple steps and reagents. The most commonly used method for synthesizing this compound is through the reaction of 4-(1-methyltetrazol-5-yl)thiophenol with N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide in the presence of a catalyst. This reaction results in the formation of 4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide.
Aplicaciones Científicas De Investigación
4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been used as a tool for studying various biological processes, such as protein-protein interactions, enzyme activity, and cellular signaling pathways.
Propiedades
Número CAS |
136622-03-2 |
|---|---|
Nombre del producto |
4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide |
Fórmula molecular |
C21H33ClN6O2S |
Peso molecular |
469 g/mol |
Nombre IUPAC |
4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide;hydrochloride |
InChI |
InChI=1S/C21H32N6O2S.ClH/c1-26-21(23-24-25-26)30-15-6-10-20(28)22-11-7-14-29-19-9-5-8-18(16-19)17-27-12-3-2-4-13-27;/h5,8-9,16H,2-4,6-7,10-15,17H2,1H3,(H,22,28);1H |
Clave InChI |
WZAQGQDMJJVPIZ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCC(=O)NCCCOC2=CC=CC(=C2)CN3CCCCC3.Cl |
SMILES canónico |
CN1C(=NN=N1)SCCCC(=O)NCCCOC2=CC=CC(=C2)CN3CCCCC3.Cl |
Sinónimos |
33PB N-(3-(3-(piperidinomethyl)phenoxy)propyl)-4-(1-methyl-1H-tetrazol-5-ylthio)butanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




